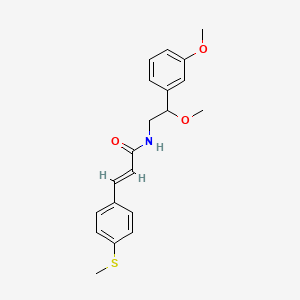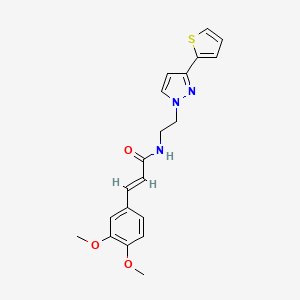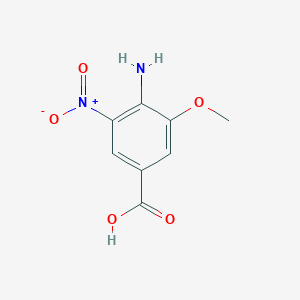
Ethyl 4-amino-3-(3,4-difluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a thiazole derivative. Thiazoles are a class of organic compounds that include a five-membered C3NS ring. The thiazole ring is a component of vitamin B1 (thiamine) and many drugs and bioactive molecules .
Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reactions at the exocyclic double bond . The specific reactions that this compound would undergo would depend on the reaction conditions and the other compounds present.Scientific Research Applications
Synthesis and Antimicrobial Activities
Researchers have developed various methods for synthesizing thiazole derivatives, including Ethyl 4-amino-3-(3,4-difluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate, to evaluate their antimicrobial properties. A study by Balkan et al. (2001) detailed the synthesis of thiazolo[4,5-d]pyrimidines starting from ethyl 4-amino-2,3-dihydro-3-methyl-2-thioxothiazole-5-carboxylate. These compounds were tested for their antimicrobial activities, revealing significant inhibitory effects against Gram-positive bacteria and yeasts for specific derivatives Balkan, A., Urgun, H., & Özalp, M. (2001).
Chemical Structure and Reactivity
Studies have also focused on the chemical structure and reactivity of thiazole derivatives. For example, the work by Boy and Guernon (2005) explored the Michael-like addition of various secondary amines to ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate, leading to the synthesis of aminoethyl thiazole carboxylate analogs. This research contributes to understanding the chemical behavior and potential applications of these compounds in further synthetic transformations Boy, K. M., & Guernon, J. (2005).
Biological Activities and Potential Applications
Another area of interest is the investigation of biological activities and potential applications of thiazole derivatives. Sherif et al. (1993) and Youssef et al. (2012) have synthesized various thiazolopyrimidine and thiazolodipyrimidine derivatives, exploring their antioxidant and antimicrobial activities. These studies highlight the therapeutic potential of thiazole derivatives in developing new antimicrobial and antioxidant agents Sherif, S., Youssef, M., Mobarak, K. M., & Abdel-fattah, A. M. (1993); Youssef, M., & Amin, M. A. (2012).
Future Directions
Properties
IUPAC Name |
ethyl 4-amino-3-(3,4-difluorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2S2/c1-2-18-11(17)9-10(15)16(12(19)20-9)6-3-4-7(13)8(14)5-6/h3-5H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELYKZTYOOUMAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)S1)C2=CC(=C(C=C2)F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B2966252.png)

![N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2966254.png)
![N-isobutyl-2-(2-(isopropylamino)-2-oxoethyl)-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2966255.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-((4-methylthiazol-2-yl)methoxy)benzamide](/img/structure/B2966256.png)


![N-(3-chloro-4-methylphenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2966261.png)
![2-Methyl-2-[5-(trifluoromethyl)thiophen-3-yl]oxirane](/img/structure/B2966263.png)

![Benzo[d][1,3]dioxol-5-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2966267.png)

![N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2966273.png)

